molecular formula C35H36ClNO4S B021442 Montelukast Sulfoxide(Mixture of Diastereomers) CAS No. 909849-96-3

Montelukast Sulfoxide(Mixture of Diastereomers)

货号 B021442
CAS 编号: 909849-96-3
分子量: 602.2 g/mol
InChI 键: QFTNWCBEAVHLQA-XNTDXEJSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Montelukast Sulfoxide is a significant impurity found in drug products containing montelukast, a medication commonly used in asthma therapy. The presence of impurities like sulfoxide in pharmaceuticals is crucial as they can affect the safety, efficacy, and quality of the medication. Regulatory agencies and pharmaceutical industries are increasingly concerned about such impurities, especially those with genotoxic potential, due to their role in carcinogenesis. Montelukast Sulfoxide, in particular, has been studied for its genotoxicological profile to ensure patient safety (Emerce, Cok, & Degim, 2015).

Synthesis Analysis

The chemical synthesis of Montelukast Sulfoxide involves the oxidation of Montelukast. Dufresne et al. (1996) described the synthesis of six oxidized derivatives of Montelukast, including the sulfoxide derivatives, through direct oxidation using m-chloroperbenzoic acid. This process highlights the chemical flexibility of Montelukast to form various oxidized derivatives, which are essential for identifying its metabolites and understanding its metabolic pathways (Dufresne, Gallant, Gareau, Ruel, Trimble, & Labelle, 1996).

Molecular Structure Analysis

The molecular structure of Montelukast Sulfoxide includes a sulfoxide group, an oxygen atom double-bonded to a sulfur atom, which replaces a sulfide group (a sulfur atom bonded to two carbon atoms) in Montelukast. This modification significantly influences the chemical and physical properties of the molecule, such as solubility and reactivity. The molecular structure analysis is crucial for understanding the interactions of Montelukast Sulfoxide with biological targets and its pharmacological activity.

Chemical Reactions and Properties

Montelukast Sulfoxide's chemical properties, including its reactivity and interactions with other compounds, are influenced by the sulfoxide group. The sulfoxide group can undergo further chemical reactions, contributing to the metabolic pathway of Montelukast in the body. For example, the metabolism of Montelukast to its sulfoxide form involves the action of cytochrome P450 enzymes, specifically CYP3A4, which catalyzes the sulfoxidation process. Understanding these chemical reactions is essential for drug development and safety assessments (Chiba, Xu, Nishime, Balani, & Lin, 1997).

Physical Properties Analysis

The physical properties of Montelukast Sulfoxide, such as solubility, melting point, and stability, are crucial for its formulation into drug products. These properties are influenced by the molecular structure of the sulfoxide group. For instance, the solubility of Montelukast Sulfoxide in various solvents can affect its absorption and distribution in the body, impacting its therapeutic efficacy.

Chemical Properties Analysis

The chemical stability of Montelukast Sulfoxide is a key consideration in the development and storage of Montelukast-containing drug products. Factors such as exposure to light, heat, and pH can affect the stability of Montelukast Sulfoxide, leading to degradation and the formation of other impurities. Al Omari et al. (2007) studied the effect of light and heat on the stability of Montelukast, noting that exposure to light leads to the formation of its cis-isomer as the major photoproduct. This research is critical for ensuring the quality and safety of Montelukast drug products during manufacture and storage (Al Omari, Zoubi, Hasan, Khader, & Badwan, 2007).

科学研究应用

Pharmacology

Montelukast Sulfoxide (Mixture of Diastereomers) is a metabolite of Montelukast . Montelukast is a medication that is commonly used to manage symptoms of asthma and allergies .

Application

Montelukast Sulfoxide is used as a reference standard in the analysis of Montelukast metabolites in various research settings .

Method of Application

The specific methods of application can vary depending on the context of the research. Typically, it would be used in analytical chemistry procedures such as mass spectrometry or high-performance liquid chromatography to identify and quantify Montelukast and its metabolites in biological samples .

Results or Outcomes

The use of Montelukast Sulfoxide as a reference standard allows for more accurate and reliable results in the analysis of Montelukast metabolites .

Metabolic Pathway Research

Montelukast is metabolized in the liver, and Montelukast Sulfoxide is one of the resulting metabolites .

Application

Research into the metabolic pathways of Montelukast can help to improve our understanding of how the drug is processed in the body, which can have implications for its efficacy and safety profile .

Method of Application

This type of research typically involves in vitro studies using human liver microsomes to investigate the metabolism of Montelukast . The role of various cytochrome P450 enzymes in this process is also examined .

Results or Outcomes

One study found that CYP2C8 plays a significant role in the metabolism of Montelukast, contributing to 72% of the oxidative metabolism of the drug in vivo . This finding could have implications for the dosing and potential drug interactions of Montelukast .

安全和危害

Montelukast can cause serious mental health side effects such as agitation, confusion, depression, sleep problems, compulsive behaviors, hallucinations, or suicidal thoughts or actions . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Montelukast is a selective leukotriene receptor antagonist that is widely used to treat bronchial asthma and nasal allergy . The new dosage forms for montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium . These emerging delivery strategies to circumvent the current limitations to the use of montelukast are expected to ultimately lead to the development of more patient-compliant dosage forms .

属性

IUPAC Name

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTNWCBEAVHLQA-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid

CAS RN

909849-96-3
Record name 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic-acid-S-oxid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Montelukast Sulfoxide(Mixture of Diastereomers)
Reactant of Route 2
Reactant of Route 2
Montelukast Sulfoxide(Mixture of Diastereomers)
Reactant of Route 3
Montelukast Sulfoxide(Mixture of Diastereomers)
Reactant of Route 4
Montelukast Sulfoxide(Mixture of Diastereomers)
Reactant of Route 5
Montelukast Sulfoxide(Mixture of Diastereomers)
Reactant of Route 6
Reactant of Route 6
Montelukast Sulfoxide(Mixture of Diastereomers)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。